molecular formula C14H18ClFN2O B5396933 2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5396933
M. Wt: 284.75 g/mol
InChI Key: RLDMBLVAVVNZPA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via an ethyl linker to the amide nitrogen. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c15-13-10-11(16)4-5-12(13)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDMBLVAVVNZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-4-fluorobenzene, undergoes nitration to form 2-chloro-4-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-4-fluoroaniline.

    Acylation: The 2-chloro-4-fluoroaniline is then acylated with 2-(piperidin-1-yl)ethyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperidine moiety can undergo oxidation to form N-oxide derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxide derivatives.

    Hydrolysis: Formation of 2-chloro-4-fluorobenzoic acid and 2-(piperidin-1-yl)ethylamine.

Scientific Research Applications

2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with a morpholine ring instead of piperidine.

    2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the specific combination of chloro and fluoro substituents on the benzene ring and the presence of a piperidine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

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